molecular formula C6H12FNO B14910399 (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol

(1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol

Katalognummer: B14910399
Molekulargewicht: 133.16 g/mol
InChI-Schlüssel: FFVMMHMLHUVUKQ-KVQBGUIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a fluorine atom on a cyclohexane ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method starts with the cyclohexane ring, introducing the amino and fluorine groups through a series of reactions such as nucleophilic substitution and reduction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol stands out due to its specific stereochemistry and the presence of both an amino group and a fluorine atom.

Eigenschaften

Molekularformel

C6H12FNO

Molekulargewicht

133.16 g/mol

IUPAC-Name

(1R,2R,4S)-4-amino-2-fluorocyclohexan-1-ol

InChI

InChI=1S/C6H12FNO/c7-5-3-4(8)1-2-6(5)9/h4-6,9H,1-3,8H2/t4-,5+,6+/m0/s1

InChI-Schlüssel

FFVMMHMLHUVUKQ-KVQBGUIXSA-N

Isomerische SMILES

C1C[C@H]([C@@H](C[C@H]1N)F)O

Kanonische SMILES

C1CC(C(CC1N)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.